methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate
Overview
Description
Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate typically involves multiple steps. One common approach is the bromination of a methoxy-substituted phenol, followed by the introduction of the imidazolidinone moiety through a condensation reaction. The final step involves esterification to form the acetate group. Reaction conditions often include the use of solvents like ethanol or chloroform, and catalysts such as acetic acid or sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidinone moiety can be reduced to form a more saturated ring structure.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH ranges .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce a variety of substituted phenoxyacetates.
Scientific Research Applications
Methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can induce conformational changes in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 5-bromo-4-fluoropicolinate
Uniqueness
Compared to these similar compounds, methyl {5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate is unique due to the presence of the imidazolidinone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O6/c1-21-10-4-7(3-9-13(19)17-14(20)16-9)8(15)5-11(10)23-6-12(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYYUWCIDUYHGT-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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